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Executive Summary
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also

known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI).[1] Developed to combat non-small cell lung cancer

(NSCLC) harboring both activating EGFR mutations and the T790M resistance mutation,

Alflutinib and its metabolite AST5902 represent a significant advancement in targeted cancer

therapy. This technical guide provides a comprehensive overview of the preclinical data,

mechanism of action, and experimental methodologies related to AST5902 as an EGFR

inhibitor. Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity.[2]

Introduction to AST5902 Trimesylate
AST5902 is formed through the N-demethylation of Alflutinib, a process primarily catalyzed by

the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3] It shares a similar spectrum of

activity and selectivity with its parent compound, Alflutinib.[4] The chemical structures of

Alflutinib and AST5902 are available.[5] Preclinical and clinical studies have demonstrated that

AST5902 has comparable exposure to Alflutinib at steady-state clinical doses, underscoring its

significant contribution to the overall therapeutic effect.[4]

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b8143721?utm_src=pdf-interest
https://www.benchchem.com/product/b8143721?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617553/
https://www.benchchem.com/product/b8143721?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8888569/
https://arrivent.com/wp-content/uploads/Musib-et-al-NACLC-Poster-Abstract-79-ver-9Sep2022-with-logo-1.pdf
https://www.researchgate.net/figure/Structures-of-alflutinib-a-and-AST5902-b_fig1_348825428
https://arrivent.com/wp-content/uploads/Musib-et-al-NACLC-Poster-Abstract-79-ver-9Sep2022-with-logo-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AST5902, like its parent compound, is an irreversible inhibitor of EGFR. It is designed with a

trifluoro-ethoxypyridine group which is believed to enhance its interaction with the hydrophobic

pocket of the EGFR kinase domain across various mutant forms.[4] This covalent binding to a

cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain leads to the

inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling

pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK

pathways.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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